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(R)-1-benzyl-5-methyl-1,4-

diazepane

Cat. No.: B2544774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for several key

enantioselective addition reactions catalyzed by chiral diamines. Chiral diamines are a versatile

class of organocatalysts that have proven highly effective in controlling the stereochemical

outcome of various carbon-carbon and carbon-heteroatom bond-forming reactions. Their ability

to form rigid, stereochemically defined transition states through hydrogen bonding and steric

interactions makes them powerful tools in asymmetric synthesis. The following sections detail

the application of chiral diamines in Michael additions, aldol reactions, and additions to imines,

providing protocols based on published literature.

Enantioselective Michael Addition of Malonates to
Nitroalkenes
The conjugate addition of carbon nucleophiles to nitroalkenes is a powerful method for the

synthesis of valuable γ-nitro carbonyl compounds, which are precursors to γ-amino acids and

other biologically active molecules. Chiral diamines, in the presence of a metal co-catalyst such

as Ni(OAc)₂, can effectively catalyze this reaction with high enantioselectivity.
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This protocol describes the use of a chiral diamine derived from a rigid bicyclic backbone to

catalyze the asymmetric Michael addition of dialkyl malonates to nitroalkenes. The combination

of the chiral diamine and a nickel salt forms a chiral Lewis acid complex that activates the

nitroalkene and organizes the transition state to favor the formation of one enantiomer of the

product. This method is notable for its efficiency and the high levels of stereocontrol achieved

for a range of substrates.

Quantitative Data Summary
Entry Nitroalkene (R) Malonate (R') Yield (%) ee (%)

1 C₆H₅ Et 95 96

2 4-ClC₆H₄ Et 98 97

3 4-MeOC₆H₄ Et 92 95

4 2-thienyl Et 90 94

5 C₆H₅ Me 93 96

Experimental Protocol
Materials:

Chiral diamine catalyst (e.g., (1S,1'S)-2,2',3,3'-tetrahydro-1H,1'H-bi-isoindole)

Ni(OAc)₂ (Nickel(II) acetate)

Substituted nitroalkene

Dialkyl malonate

Anhydrous solvent (e.g., Toluene)

Inert atmosphere (Nitrogen or Argon)

Procedure:
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To an oven-dried Schlenk tube under an inert atmosphere, add the chiral diamine (0.1 mmol)

and Ni(OAc)₂ (0.1 mmol).

Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes to

form the catalyst complex.

Add the dialkyl malonate (1.2 mmol) to the reaction mixture.

Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

Add the nitroalkene (1.0 mmol) dropwise to the reaction mixture.

Stir the reaction at the same temperature and monitor its progress by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

Michael adduct.

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Logical Relationship Diagram
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Caption: Workflow for the chiral diamine-Ni(OAc)₂ catalyzed Michael addition.

Enantioselective Aldol Reaction of α,β-Unsaturated
Ketoesters
The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy

carbonyl compounds. Chiral diamines, often in conjunction with a Brønsted acid co-catalyst,

can facilitate direct asymmetric aldol reactions between ketones and aldehydes or their

activated forms.

Application Note
This protocol details a highly efficient asymmetric aldol reaction between α,β-unsaturated

ketoesters and acetone, catalyzed by a chiral primary-tertiary diamine and trifluoroacetic acid

(TFA).[1] The catalyst system promotes the formation of the corresponding aldol adducts in
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excellent yields and with high enantioselectivities.[1] A key feature of this reaction is the

selective formation of the aldol product without the competing Michael-aldol pathway.[1]

Quantitative Data Summary[1]

Entry

α,β-
Unsaturate
d Ketoester
(R)

Temperatur
e (°C)

Time (h) Yield (%) ee (%)

1
C₆H₅COCH=

CHCO₂Et
-20 24 99 91

2

4-

NO₂C₆H₄CO

CH=CHCO₂E

t

-20 18 99 95

3

4-

ClC₆H₄COCH

=CHCO₂Et

-20 24 98 92

4

2-

NaphthylCOC

H=CHCO₂Et

-20 36 95 89

5
Cinnamoyl-

CO₂Et
-20 24 99 91

Experimental Protocol[1]
Materials:

Chiral diamine catalyst (e.g., a derivative of 1,2-diaminocyclohexane)

Trifluoroacetic acid (TFA)

α,β-Unsaturated ketoester

Acetone (used as both reactant and solvent)
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Anhydrous conditions

Procedure:

To a reaction vial, add the chiral diamine catalyst (0.02 mmol, 10 mol%).

Add the α,β-unsaturated ketoester (0.2 mmol).

Add acetone (1.0 mL).

Cool the mixture to the specified temperature (e.g., -20 °C).

Add trifluoroacetic acid (0.03 mmol, 15 mol%) to the stirred solution.

Continue stirring at this temperature and monitor the reaction by TLC until the starting

material is consumed.

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

Extract the mixture with ethyl acetate (3 x 10 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate in vacuo.

Purify the residue by flash column chromatography on silica gel (e.g., using a mixture of

petroleum ether and ethyl acetate as eluent) to yield the pure aldol product.

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Catalytic Cycle Diagram
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Caption: Proposed catalytic cycle for the chiral diamine-catalyzed aldol reaction.

Enantioselective Addition to Imines: Reductive
Coupling of Azadienes with Aldimines
The synthesis of chiral vicinal diamines is of great importance due to their prevalence in

pharmaceuticals, natural products, and as chiral ligands.[2][3] A powerful strategy for their

synthesis is the catalytic enantioselective reductive coupling of imines.
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This protocol describes a highly efficient and diastereoselective synthesis of anti-1,2-diamines

through the copper-catalyzed reductive coupling of 2-azadienes with aldimines.[3] The reaction

is catalyzed by a copper complex of a chiral bisphosphine ligand, (S,S)-Ph-BPE, and utilizes a

silane as the reducing agent. This method provides access to vicinal diamines with two distinct

N-substituents, allowing for their selective functionalization.[3]

Quantitative Data Summary[3]
Entry

Aldimine
(R)

Azadiene
(R')

Yield (%) dr er

1 C₆H₅ C₆H₅ 93 >20:1 98:2

2 4-MeOC₆H₄ C₆H₅ 85 >20:1 98:2

3 4-ClC₆H₄ C₆H₅ 73 >20:1 99:1

4 2-Naphthyl C₆H₅ 88 >20:1 97:3

5 C₆H₅ 4-MeC₆H₄ 90 >20:1 98:2

dr = diastereomeric ratio; er = enantiomeric ratio

Experimental Protocol[3]
Materials:

Cu(OAc)₂ (Copper(II) acetate)

(S,S)-Ph-BPE (chiral bisphosphine ligand)

Aldimine

2-Azadiene

DMMS (Dimethoxymethylsilane)

t-BuOH (tert-Butanol)

Anhydrous solvent (e.g., THF)
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Inert atmosphere (Nitrogen or Argon)

Procedure:

In a glovebox, add Cu(OAc)₂ (5.0 mol %) and (S,S)-Ph-BPE (5.5 mol %) to an oven-dried

vial.

Add anhydrous THF (0.5 M) and stir for 30 minutes at room temperature.

Add the aldimine (1.0 equiv) and the 2-azadiene (3.0 equiv).

Add t-BuOH (2.0 equiv).

Cool the reaction vial to 5 °C (ice bath).

Add DMMS (2.0 equiv) dropwise to the stirred solution.

Stir the reaction at 5 °C and monitor by TLC.

After completion, warm the reaction to room temperature and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the pure

anti-1,2-diamine.

Determine the diastereomeric and enantiomeric ratios by chiral HPLC or SFC analysis.

Reaction Pathway Diagram
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Caption: Pathway for the Cu-catalyzed reductive coupling of azadienes and aldimines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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